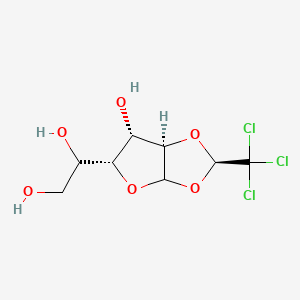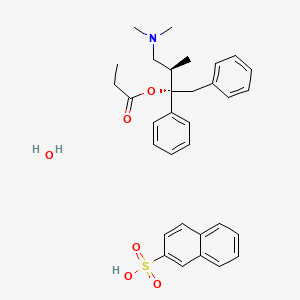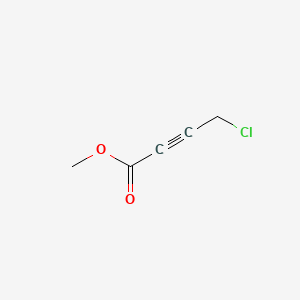![molecular formula C17H10O5S B1201153 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide CAS No. 54714-11-3](/img/structure/B1201153.png)
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide
Overview
Description
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide is a heterocyclic compound characterized by a thieno[3,4-d]-1,3-dioxol-2-one core structure with two phenyl groups attached at the 4 and 6 positions
Biochemical Analysis
Biochemical Properties
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide plays a significant role in biochemical reactions, particularly in the activation and immobilization of biomolecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, facilitating the formation of stable complexes. For instance, it is used in the immobilization of monoclonal antibodies on solid supports, enhancing their stability and activity . The compound’s ability to form strong covalent bonds with amino groups in proteins makes it an essential reagent in various biochemical assays and purification processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses and metabolic pathways . Additionally, it has been observed to affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by covalently modifying active site residues, thereby preventing substrate binding and catalysis . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, modulating their activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as extreme pH or temperature . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can modulate the activity of enzymes involved in oxidative phosphorylation, glycolysis, and the tricarboxylic acid cycle . These interactions can lead to changes in metabolic flux and the levels of key metabolites, affecting overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various intracellular compartments . Its localization and accumulation within specific tissues can influence its biochemical activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications and targeting signals . This localization allows it to interact with key biomolecules and exert its biochemical effects within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide typically involves cycloaddition reactions. One common method involves the reaction of 4,6-diphenylthieno[3,4-c]-1,2,5-oxadiazole with 6,6-diphenylfulvene to form the desired product via a stereoselective and regiospecific cycloaddition . The reaction conditions often include the use of specific solvents and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with compounds like 6,6-diphenylfulvene to form cycloadducts.
Substitution Reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cycloaddition: 6,6-diphenylfulvene, specific solvents, and temperature control.
Substitution: Electrophiles such as halogens or nitro groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various cycloadducts, substituted derivatives, and oxidized or reduced forms of the original compound.
Scientific Research Applications
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide is unique due to its specific structural features, including the thieno[3,4-d]-1,3-dioxol-2-one core and the presence of two phenyl groups
Properties
IUPAC Name |
5,5-dioxo-4,6-diphenylthieno[3,4-d][1,3]dioxol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O5S/c18-17-21-13-14(22-17)16(12-9-5-2-6-10-12)23(19,20)15(13)11-7-3-1-4-8-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOYFCIGZWQXTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(S2(=O)=O)C4=CC=CC=C4)OC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970033 | |
| Record name | 4,6-Diphenyl-2H,5H-5lambda~6~-thieno[3,4-d][1,3]dioxole-2,5,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54714-11-3 | |
| Record name | Thieno[3,4-d]-1,3-dioxol-2-one, 4,6-diphenyl-, 5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54714-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Diphenylthieno(3,4-d)(1,3)dioxol-2-one-5,5-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054714113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Diphenyl-2H,5H-5lambda~6~-thieno[3,4-d][1,3]dioxole-2,5,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide in the context of the provided research?
A1: this compound, often referred to as the Steglich reagent, plays a crucial role as an activating agent in the synthesis of fluorescence-labeled polyesterurethanes. [] These polymers are designed for biocompatibility and degradability, making them promising materials for biomedical applications. The Steglich reagent facilitates the coupling of a fluorescent amine (dansylcadaverine) to carboxyl groups present within the polymer structure. This labeling enables researchers to track and study the degradation and behavior of these polymers within biological systems using fluorescence-based techniques.
Q2: How does the structure of this compound contribute to its function as an activating agent?
A2: While the provided research primarily focuses on the application of this compound, a deeper understanding of its structure-activity relationship can be gleaned from its broader use in peptide synthesis. [] This compound functions as an efficient activating agent for carboxylic acids, enabling their coupling with amines to form amide bonds, a fundamental linkage in peptides. The sulfur dioxide group within its structure enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine group. This reactivity facilitates the formation of the desired amide bond.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















